(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

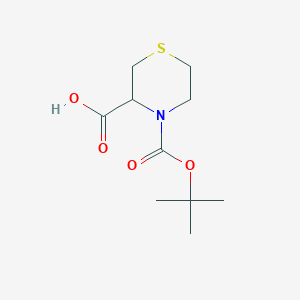

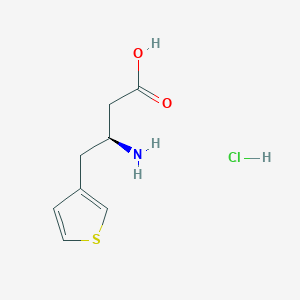

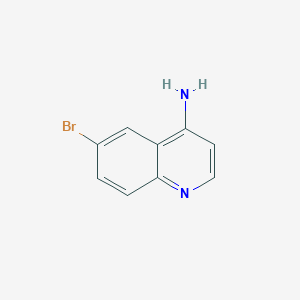

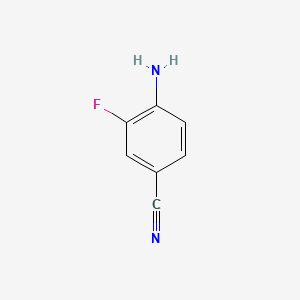

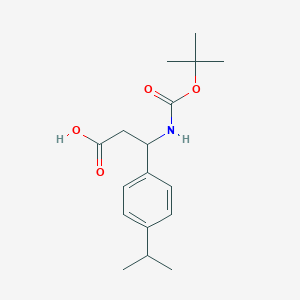

“(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride” is a chemical compound that contains a thiophene ring. Thiophene is a five-membered ring with one sulfur atom . The compound also contains an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds. It involves the use of a palladium catalyst and an organoboron reagent . The reaction is mild and tolerant of various functional groups .

Molecular Structure Analysis

The molecular formula of “(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride” is C8H11NO2S . It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also has an amino group and a carboxylic acid group .

Chemical Reactions Analysis

Thiophene derivatives, such as “(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride”, can undergo various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond between two different organic groups .

科学的研究の応用

Enzyme-Catalyzed Resolutions : (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride has been used in studies involving enantioselective acylations. For instance, Candida antarctica lipase A demonstrated excellent chemo- and enantioselectivities in the resolution of 3-amino-3-heteroarylpropanoates, including those with a 2- or 3-thienyl group (Solymár, Fülöp, & Kanerva, 2002).

Anticancer Activity : Research involving the synthesis of certain triazinone derivatives, including those related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, showed significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, which can be considered related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, have been synthesized and found to exhibit good antimicrobial activity against various microorganisms (Mickevičienė et al., 2015).

Spectroscopic Analysis : The compound has been used in studies involving spectroscopic analysis, such as the identification of new biologically active substances derived from GABA, including 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride (Беликов, Боровский, & Ларский, 2015).

Crystal Engineering : The applications in crystal engineering are exemplified by studies on Baclofen, a γ-amino acid, which is structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride. These studies involve the crystal structure analysis of multicomponent crystals formed with baclofen (Báthori & Kilinkissa, 2015).

Synthesis of Pharmacologically Active Compounds : It's been used in synthesizing β-substituted γ-aminobutyric acid derivatives, which have high pharmacological activity, such as Phenibut and Baclofen (Vasil'eva et al., 2016).

Molecular Docking and Vibrational Studies : The compound has been the subject of molecular docking, vibrational, structural, electronic, and optical studies, providing insights into its reactivity and potential in nonlinear optical materials (Vanasundari et al., 2018).

Metabolite Analysis : Additionally, it has been used in metabolite analysis studies, such as the determination of amino- and carboxylic acids in biological samples, highlighting its utility in biomedical research (Kaysheva et al., 2022).

特性

IUPAC Name |

(3S)-3-amino-4-thiophen-3-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c9-7(4-8(10)11)3-6-1-2-12-5-6;/h1-2,5,7H,3-4,9H2,(H,10,11);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZZLMYYGBIDFT-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride | |

CAS RN |

332061-92-4 |

Source

|

| Record name | 3-Thiophenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)